Efaproxiral

Descripción general

Descripción

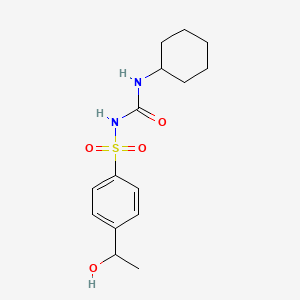

Efaproxiral es un compuesto sintético que actúa como un modificador alostérico de la hemoglobina. Es un análogo de la bezafibrato, un agente hipolipemiante, y se ha desarrollado para diversas aplicaciones médicas, incluido el tratamiento de la depresión, la lesión cerebral traumática, la isquemia, el accidente cerebrovascular, el infarto de miocardio, la diabetes, la hipoxia, la enfermedad de células falciformes, la hipercolesterolemia y como radiosensibilizador .

Aplicaciones Científicas De Investigación

Efaproxiral tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Efaproxiral ejerce sus efectos uniéndose a la cavidad acuosa central de la molécula de hemoglobina, provocando un cambio conformacional que reduce la afinidad de unión al oxígeno de la hemoglobina. Esto da como resultado un mayor liberación de oxígeno a los tejidos, lo que puede mejorar la eficacia de la radioterapia y la quimioterapia en los tumores hipóxicos . Los objetivos moleculares involucrados incluyen las subunidades alfa y beta de la hemoglobina .

Análisis Bioquímico

Biochemical Properties

Efaproxiral interacts with hemoglobin subunits in humans . It is known to reduce the oxygen-binding affinity of hemoglobin, which facilitates the release of oxygen and potentially increases tissue oxygenation . This property of this compound plays a significant role in its biochemical interactions .

Cellular Effects

This compound has been studied for its effects on hypoxic cells, particularly in the context of cancer treatment . It has been shown to increase the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . By increasing the offloading of oxygen into tumor tissues, this compound can make these drugs more effective .

Molecular Mechanism

The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen from hemoglobin . This can lead to increased oxygenation of tissues, which is particularly beneficial in the context of hypoxic tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly increase tumor oxygenation within 5 days, with maximum increases observed at 22-31 minutes after treatment . This suggests that this compound has a relatively rapid onset of action, and its effects can be sustained over several days .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . For instance, it has been shown to enhance exercise capacity in feline, rat, and canine models for approximately 100 minutes immediately after a high dosage 45-minute intravenous infusion .

Metabolic Pathways

Given its interaction with hemoglobin, it is likely that this compound plays a role in the transport and delivery of oxygen, which is a critical process in cellular metabolism .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is limited . This compound can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .

Subcellular Localization

Given its role in modulating the oxygen-binding affinity of hemoglobin, it is likely that this compound interacts with hemoglobin within red blood cells .

Métodos De Preparación

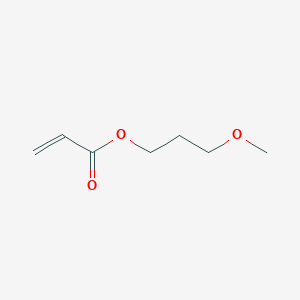

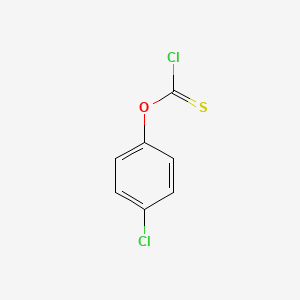

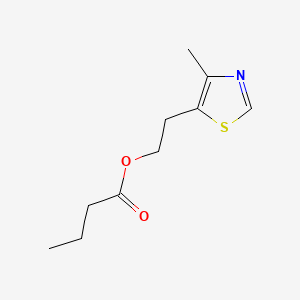

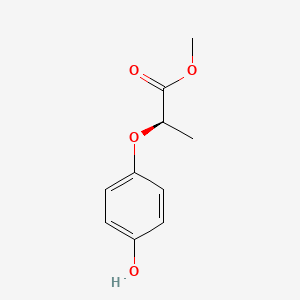

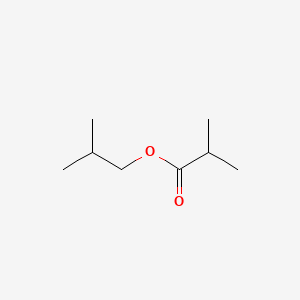

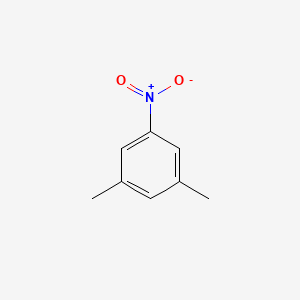

Efaproxiral se puede sintetizar mediante varios métodos. Un método implica la reacción de acilación, seguida de la O-alquilación del fenol y la purificación. El proceso incluye tres pasos: reacción de acilación, reacción de O-alquilación del fenol y purificación, lo que da como resultado un producto con una pureza de hasta el 99,50% . Otro método implica la agitación, el reflujo y la reacción de ácido fenilacético hidroxilado equimolar y 3,5-dimetil anilina con un agente de condensación de compuestos, seguido de la tecnología de radiación de microondas para ayudar a la reacción .

Análisis De Reacciones Químicas

Efaproxiral experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.

Sustitución: this compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores.

Comparación Con Compuestos Similares

Efaproxiral es único en su capacidad para modificar alostéricamente la hemoglobina y reducir su afinidad de unión al oxígeno. Compuestos similares incluyen:

Derivados del ácido fenoxiacético: Compuestos que contienen un anisol unido a un ácido acético o derivado, que comparten algunas características estructurales con this compound.

Otros modificadores alostéricos de la hemoglobina: Compuestos que pueden modificar las propiedades de unión al oxígeno de la hemoglobina, aunque pueden diferir en sus mecanismos y efectos específicos.

La capacidad única de this compound para mejorar la liberación de oxígeno a los tejidos lo convierte en un compuesto valioso para diversas aplicaciones médicas y científicas.

Propiedades

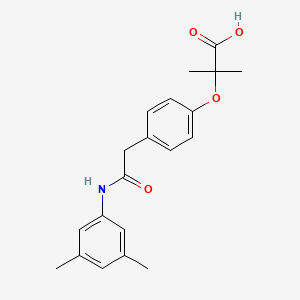

IUPAC Name |

2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFRJXLZYUTIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156934 | |

| Record name | Efaproxiral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131179-95-8 | |

| Record name | Efaproxiral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131179-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efaproxiral [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efaproxiral | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efaproxiral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAPROXIRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

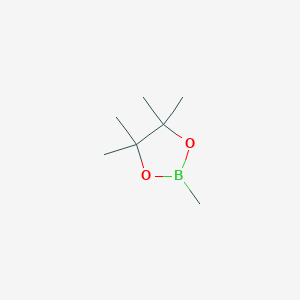

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)